1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O3/c1-13-2-5(7(14)15)6(12-13)3-16-4-8(9,10)11/h2H,3-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIJBDZOPZZCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the trifluoroethoxy group being introduced via a nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reducing agent used.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of the target compound with analogs from the evidence:
*Estimated based on structural formula.
Key Observations:
- Steric Bulk : The trifluoroethoxy-methyl group is bulkier than CF₃ or pyrazinyl substituents, which may reduce solubility in polar solvents but improve lipid membrane permeability .
- Thermal Stability : Analogs like the trifluoromethyl derivative (mp 203°C) exhibit high thermal stability, suggesting the target compound may similarly resist degradation under standard conditions .
Biological Activity
1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylic acid (CAS No. 1975118-97-8) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C9H11F3N2O3
- Molecular Weight : 252.19 g/mol
- Structure : The compound features a pyrazole ring substituted with a trifluoroethoxy group and a carboxylic acid moiety, which contribute to its biological properties.
Antifungal Activity
Research indicates that compounds similar to this compound exhibit significant antifungal properties. A study on related pyrazole derivatives demonstrated that certain analogs showed higher antifungal activity against various phytopathogenic fungi compared to established fungicides like boscalid .
The mechanism by which these compounds exert their antifungal effects often involves the inhibition of key enzymes in fungal metabolism or cell wall synthesis. For instance, molecular docking studies suggest that interactions between the carbonyl group of the pyrazole and specific amino acids in target proteins can lead to effective inhibition .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications on the pyrazole ring and the introduction of fluorinated groups significantly enhance biological activity. The presence of trifluoromethyl groups has been shown to improve binding affinity to target proteins due to increased lipophilicity and electronic effects .
Case Studies
In one notable case study, researchers synthesized a series of pyrazole derivatives including this compound. These derivatives were tested for their efficacy against fungal strains and demonstrated promising results in inhibiting growth .
Q & A
Basic: What are the common synthetic routes for 1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylic acid?
Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Introduction of the trifluoroethoxy group via reaction of a chloromethyl intermediate with 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃) .
- Acid chloride formation : Conversion of the carboxylic acid to its reactive acid chloride derivative using thionyl chloride (SOCl₂) in dry toluene at elevated temperatures (90°C, 2 hours) .
- Cyclization : Pyrazole ring formation via condensation of hydrazines with β-keto esters or diketones, followed by methylation at the N1 position using methylating agents like methyl iodide .
Key considerations : Ensure anhydrous conditions for acid chloride synthesis and monitor reaction progress via TLC or LC-MS to avoid over-chlorination .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoroethoxy methyl group at position 3) and purity .
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95%) and resolving synthetic byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₁₀F₃N₂O₃: calculated 260.06 g/mol) .
Note : Spectral data gaps (e.g., melting point) may require complementary techniques like differential scanning calorimetry (DSC) .
Advanced: How do substitution patterns at the pyrazole ring influence reactivity and biological activity?
Answer:
Substituent effects are critical:
- Trifluoroethoxy group : Enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl moiety, improving pharmacokinetic properties .
- Methyl group at N1 : Steric hindrance reduces undesired side reactions (e.g., oxidation at the pyrazole ring) .
- Carboxylic acid at C4 : Facilitates salt formation (e.g., sodium salts) for improved solubility in aqueous buffers .
Experimental validation : Compare bioactivity of analogs (e.g., methyl vs. ethyl substituents) in enzyme inhibition assays .
Advanced: What strategies mitigate challenges in achieving high purity during synthesis?
Answer:
Common issues include residual solvents and unreacted intermediates. Solutions:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility differences .
- Acid-base extraction : Leverage the carboxylic acid’s pH-dependent solubility (e.g., partition between aqueous NaOH and organic phases) .
Data gap alert : If vendor-provided purity data are unavailable (e.g., Sigma-Aldrich products), validate via independent HPLC analysis .
Advanced: How can computational methods guide the design of derivatives with enhanced properties?
Answer:
Computational approaches include:
- Density Functional Theory (DFT) : Predict electronic effects of substituents (e.g., trifluoroethoxy’s electron-withdrawing nature) on reaction intermediates .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize candidates for synthesis .
- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity data to refine structural motifs .
Validation : Cross-check computational predictions with experimental IC₅₀ values in enzymatic assays .
Basic: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal stability : Store at -20°C in amber glass vials to prevent degradation; DSC can identify decomposition temperatures .
- Light sensitivity : The trifluoroethoxy group may undergo photodegradation; use UV-protected containers .
- Hydrolytic stability : The carboxylic acid is prone to esterification in alcoholic solvents; store in inert atmospheres (N₂ or Ar) .
Best practice : Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound?
Answer:
Discrepancies (e.g., conflicting NMR shifts) may arise from:
- Solvent effects : Compare data acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Impurity interference : Re-purify the compound and reacquire spectra .
- Isotopic labeling : Use ¹⁹F NMR to confirm trifluoroethoxy group integrity .
Collaboration : Cross-reference with databases like PubChem or EPA DSSTox for consensus spectra .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
Answer:
Prioritize assays based on target pathways:
- Enzyme inhibition : Measure IC₅₀ against kinases or carboxylases using fluorescence-based substrates .
- Cellular uptake : Quantify intracellular concentrations via LC-MS in cell lysates .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa or HepG2) using MTT assays .
Controls : Include structurally similar analogs (e.g., 3-trifluoromethyl derivatives) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
